Samarium(III) sulfate

Description

The exact mass of the compound Samarium(III) sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Samarium(III) sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium(III) sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

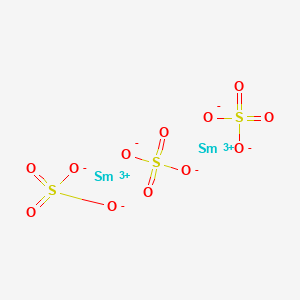

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Samarium(III) sulfate crystal structure and morphology

Architecting Photonic Materials: A Technical Guide to the Crystal Structure, Morphology, and Luminescence of Samarium(III) Sulfate

Executive Summary

Samarium(III) sulfate, predominantly utilized in its octahydrate form ( Sm2(SO4)3⋅8H2O ), represents a critical node in the development of advanced photonic materials, solid-state lasers, and mechanoluminescent sensors. As a highly tunable host matrix, its crystallographic symmetry directly dictates its optical performance. This whitepaper deconstructs the structural dynamics, morphological growth kinetics, and photophysical properties of samarium(III) sulfate, providing researchers and materials scientists with field-proven protocols for synthesizing and characterizing defect-free crystals.

Crystallographic Architecture and Structural Dynamics

The optical and physical behaviors of samarium(III) sulfate are inextricably linked to its crystal lattice. At standard temperature and pressure, Sm2(SO4)3⋅8H2O crystallizes in the monoclinic crystal system, adopting the C2/c space group[1][2].

The robust three-dimensional framework is built upon the intricate coordination of the Sm3+ cation. Within this monoclinic lattice, the samarium ion is coordinated by nine oxygen atoms—contributed by both the sulfate ( SO42− ) anions and the water molecules of hydration[2].

The Causality of Symmetry: Why is this specific 9-coordinate geometry critical for photonic applications? The lack of strict centrosymmetry in the local Sm3+ environment relaxes the parity selection rules (the Laporte rule) for 4f−4f transitions. This structural nuance is the fundamental reason why samarium(III) sulfate exhibits sharp, intense luminescence profiles[3]. Furthermore, the heavy sulfate matrix provides low-frequency phonon modes compared to lighter oxide matrices. This significantly suppresses non-radiative multi-phonon relaxation, thereby boosting the quantum yield of the material.

Morphological Characteristics and Growth Kinetics

The macroscopic morphology of Sm2(SO4)3⋅8H2O is a direct physical manifestation of its monoclinic unit cell. When grown under controlled thermodynamic conditions, the compound forms distinct yellow, needle-like or prismatic crystals[1]. The density of these crystals is exceptionally high ( 2.93 g/cm3 ), reflecting the dense atomic packing of the heavy lanthanide atoms within the lattice[1].

The growth kinetics are highly sensitive to the solvent environment. Rapid precipitation often yields agglomerated micro-granules with high surface defect densities. Conversely, the slow reduction of supersaturation (e.g., via hydrothermal synthesis) allows the crystal faces with the lowest surface energy to dominate, resulting in elongated monoclinic prisms. These well-faceted crystals are essential for optical applications, as surface defects act as quenching centers that trap and dissipate excitation energy non-radiatively.

Quantitative Data Summaries

Table 1: Crystallographic and Physical Properties of Samarium(III) Sulfate Octahydrate

| Property | Value / Description |

| Chemical Formula | Sm2(SO4)3⋅8H2O |

| Molecular Weight | 733.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Density | 2.93 g/cm3 |

| Macroscopic Appearance | Yellow crystalline solid (needles/prisms) |

| Cation Coordination Number | 9 (Oxygen atoms from SO42− and H2O ) |

Table 2: Principal Luminescent Transitions of Sm3+ in Sulfate Matrices

| Transition Pathway | Peak Wavelength ( ∼ nm) | Emission Color | Relative Intensity |

| 4G5/2→6H5/2 | 560 | Yellow-Green | Moderate |

| 4G5/2→6H7/2 | 600 | Orange | High (Dominant) |

| 4G5/2→6H9/2 | 645 | Red | Moderate |

| 4G5/2→6H11/2 | 710 | Deep Red / NIR | Low |

Photophysical and Luminescent Properties

The defining characteristic of samarium(III) sulfate is its vibrant orange-red luminescence, originating from the intra-configurational 4f−4f transitions of the Sm3+ ion[4]. Because the 4f electrons are effectively shielded from the external crystal field by the filled 5s and 5p subshells, the emission lines are remarkably narrow and highly stable.

Upon excitation with UV or blue light (e.g., ∼400 nm ), the Sm3+ ions are pumped to higher excited states and rapidly undergo non-radiative decay to the metastable 4G5/2 level. From here, radiative decay occurs to the lower-lying 6HJ multiplets ( J=5/2,7/2,9/2,11/2 ).

Interestingly, samarium(III) sulfate crystals also exhibit pronounced mechanoluminescence . When subjected to intense mechanical stress—such as a 22 kHz ultrasonic disperser—the crystals emit light matching the Sm3+ photoluminescence spectrum[5]. This is driven by piezoelectric or triboelectric charge separation across the monoclinic crystal planes, followed by a recombination event that transfers energy directly to the Sm3+ luminescent centers.

Photoluminescent energy transfer pathway and multiplet transitions of Sm3+ in a sulfate matrix.

Experimental Methodologies

Protocol 1: Hydrothermal Synthesis of High-Purity Sm2(SO4)3⋅8H2O Crystals

Objective: To synthesize defect-free monoclinic crystals suitable for optical characterization. Causality Check: Using a slight stoichiometric excess of sulfuric acid prevents the formation of samarium oxysulfate ( Sm2O2SO4 ) or basic sulfates, ensuring absolute phase purity.

-

Precursor Preparation: Weigh high-purity Sm2O3 powder ( 99.99% ).

-

Acidic Dissolution: Slowly add dilute H2SO4 under continuous magnetic stirring until complete dissolution is achieved. Maintain the solution at pH<2 .

-

Hydrothermal Treatment: Transfer the clear solution to a Teflon-lined stainless steel autoclave. Seal and heat to 150∘C for 24 hours. Reasoning: Elevated temperature and pressure increase solubility, while the sealed environment prevents solvent evaporation, enabling stable crystal nucleation.

-

Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 1-2∘C/min . Reasoning: Slow cooling controls the supersaturation gradient, promoting the growth of large, well-faceted monoclinic needles rather than agglomerated microcrystals.

-

Harvesting: Filter the resulting yellow crystals, wash sequentially with deionized water and absolute ethanol to remove unreacted acid, and dry in a vacuum oven at 60∘C for 12 hours.

-

Self-Validation (QC): Perform powder X-ray diffraction (PXRD) on an aliquot of the dried crystals. A match with the C2/c monoclinic reference pattern confirms phase purity. If peaks corresponding to Sm2O2SO4 are present, the initial acid stoichiometry was insufficient.

Workflow for the hydrothermal synthesis of defect-free Sm2(SO4)3·8H2O monoclinic crystals.

Protocol 2: Photoluminescence and Mechanoluminescence Characterization

Objective: To validate the optical properties and structural integrity of the synthesized crystals.

-

Sample Preparation: Mount a single crystal or pressed powder pellet onto the sample holder of a spectrofluorometer.

-

Excitation Spectrum Acquisition: Scan the excitation wavelength from 300 to 500 nm while monitoring the emission at 600 nm . Reasoning: This identifies the optimal pumping wavelength (typically around 400 nm ) to populate the 4G5/2 state.

-

Emission Spectrum Acquisition: Excite the sample at the optimal wavelength and record the emission from 500 to 750 nm .

-

Mechanoluminescence Testing: Expose the crystals to a 22 kHz ultrasonic disperser in a dark chamber and record the emission spectrum. Reasoning: Ultrasound induces mechanical stress that excites the Sm3+ ions, validating the mechanoluminescent properties unique to specific lanthanide sulfate hydrates.

-

Self-Validation (QC): Calculate the intensity ratio of the 600 nm (orange) to 560 nm (yellow-green) emission peaks. A consistent ratio across different crystal batches validates that the Sm3+ ions are occupying identical crystallographic sites without clustering or concentration quenching.

References

-

Title: CRC Handbook of Chemistry and Physics, 88th Edition Source: icdst.org URL: [Link]

-

Title: Materials Data on Sm2(SO4)3 by Materials Project Source: osti.gov URL: [Link]

-

Title: Sm3+ doped lithium aluminoborate glasses for orange coloured visible laser host material Source: researchgate.net URL: [Link]

-

Title: Synthesis of Samarium Oxysulfate Sm2O2SO4 in the High-Temperature Oxidation Reaction and Its Structural, Thermal and Luminescent Properties Source: nih.gov URL: [Link]

-

Title: Combined 5d–4f and 4f–4f luminescence of Pr3+ ion under tribo- and X-ray excitation in anhydrous praseodymium(III) sulfate crystals Source: researchgate.net URL: [Link]

Sources

- 1. dl.icdst.org [dl.icdst.org]

- 2. Materials Data on Sm2(SO4)3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 3. Synthesis of Samarium OxysulfateSm2O2SO4 in the High-Temperature Oxidation Reaction and Its Structural, Thermal and Luminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Samarium(III) Sulfate: A Comparative Analysis of the Octahydrate and Anhydrous Forms

For researchers, scientists, and professionals in drug development, the selection of a reagent is a critical decision point that dictates experimental success. Samarium (Sm), a lanthanide element, offers unique catalytic and chemical properties, with its trivalent (Sm(III)) state being the most stable and widely utilized.[1] Samarium(III) sulfate (Sm₂(SO₄)₃) is a key precursor and catalyst in various synthetic applications. However, it is commercially available in two primary forms: the octahydrate (Sm₂(SO₄)₃·8H₂O) and the anhydrous (Sm₂(SO₄)₃) salt. The presence or absence of water of hydration is not a trivial distinction; it fundamentally alters the compound's physical properties, handling requirements, and suitability for specific chemical environments. This guide provides an in-depth technical comparison to inform the judicious selection of the appropriate form for your research needs.

Section 1: The Foundational Salt - Samarium(III) Sulfate Octahydrate

Samarium(III) sulfate octahydrate is the most common and often default form of this salt. It is a crystalline solid, appearing as colorless to pale yellow crystals.[2][3] As a hydrated salt, its properties are largely defined by the coordinated water molecules, which contribute to its crystal structure and stability under ambient conditions.

Physicochemical Properties

The octahydrate is stable in air, making it relatively easy to handle on the benchtop for routine weighing and preparation of aqueous solutions. It is soluble in water, and this solubility is crucial for its role as a source of samarium ions in various solution-based synthetic protocols.[2][4][5]

Synthesis Protocol: From Oxide to Octahydrate

The synthesis of the octahydrate is a straightforward acid-base reaction, making it the more economical starting material. The causality is simple: the basic samarium oxide reacts with sulfuric acid to form the salt and water, and upon concentration, the salt crystallizes with incorporated water molecules.

Experimental Protocol: Synthesis of Sm₂(SO₄)₃·8H₂O

-

Reaction Setup: In a fume hood, place a known quantity of Samarium(III) oxide (Sm₂O₃) into a beaker with a magnetic stir bar.

-

Acid Digestion: Slowly add a stoichiometric excess of dilute sulfuric acid (H₂SO₄) to the beaker while stirring. The oxide will dissolve to form a clear, pale yellow solution. The reaction is exothermic and should be controlled.

-

Concentration: Gently heat the solution on a hot plate to evaporate the excess water and concentrate the samarium sulfate solution.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature. Samarium(III) sulfate octahydrate crystals will precipitate out of the solution.[6]

-

Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the crystals in a desiccator or in a low-temperature vacuum oven. Do not heat excessively to avoid premature dehydration.

Core Applications

The primary utility of the octahydrate form lies in aqueous chemistry or in applications where the presence of water is either benign or beneficial.

-

Precursor for Other Samarium Compounds: It is an excellent starting material for synthesizing other samarium salts and complexes.[4]

-

Catalysis in Aqueous Media: Samarium-based Lewis acids can catalyze various organic reactions. The octahydrate is suitable for reactions performed in water or protic solvents where water tolerance is a prerequisite.[7]

-

Materials Science: It serves as a precursor for the synthesis of samarium-based materials like phosphors and high-performance magnets.[4]

Section 2: The Anhydrous Form: A Tool for Water-Sensitive Chemistry

Anhydrous samarium(III) sulfate is a white, crystalline powder that is highly sensitive to moisture.[8] Its defining characteristic is its hygroscopicity—the strong affinity to attract and absorb atmospheric water, readily converting back to a hydrated form.[8][9] This property dictates its handling, storage, and primary applications.

Physicochemical Properties

The absence of water molecules results in a lower molecular weight and a different crystal lattice compared to the octahydrate. While technically soluble in water, this process is highly exothermic and results in the formation of the hydrated species in solution.[10] Its true value is realized in non-aqueous systems.

Preparation Protocol: Thermal Dehydration

The anhydrous form is most commonly prepared by the controlled thermal decomposition of the octahydrate.[11] This process must be carefully managed to drive off all eight water molecules without causing decomposition of the sulfate itself into oxides or oxysulfates.[12]

Experimental Protocol: Preparation of Anhydrous Sm₂(SO₄)₃

-

Setup: Place a finely ground sample of Sm₂(SO₄)₃·8H₂O in a porcelain or quartz crucible.

-

Initial Heating Stage: Heat the sample gradually in a furnace or with a heating mantle under a flow of dry, inert gas (e.g., argon) or in a vacuum. A slow temperature ramp to ~150-200°C is recommended to remove the bulk of the water.

-

Final Dehydration: Increase the temperature to above 450°C to remove the final, more tightly bound water molecules.[5][6] The exact temperature and duration should be determined by monitoring the mass of the sample until it becomes constant (see Section 4).

-

Cooling and Storage: Cool the resulting anhydrous powder to room temperature under an inert atmosphere (e.g., in a desiccator with a high-efficiency desiccant). Immediately transfer the powder to a tightly sealed container, preferably within a glovebox.[13]

Core Applications

The use of anhydrous samarium(III) sulfate is mandated in contexts where water would interfere with the desired chemical transformation.

-

Water-Sensitive Catalysis: In many organic reactions, particularly those involving organometallic reagents or sensitive functional groups, water can act as a poison to the catalyst or lead to undesirable side reactions like hydrolysis.[14] In these cases, the anhydrous salt is essential.

-

Non-Aqueous Synthesis: For the synthesis of organosamarium complexes or materials in organic solvents, the exclusion of water is critical to achieving high yields and purity.

-

Drying Agent: While not its primary use, its hygroscopic nature means it can act as a scavenger for trace amounts of water in non-aqueous reaction mixtures.[15]

Section 3: Head-to-Head: A Comparative Analysis

The choice between the octahydrate and anhydrous forms is a critical decision based on the specific requirements of the experiment.

| Property | Samarium(III) Sulfate Octahydrate | Samarium(III) Sulfate Anhydrous | Rationale & Implications for Researchers |

| Chemical Formula | Sm₂(SO₄)₃·8H₂O[4] | Sm₂(SO₄)₃ | The presence of 8 moles of water per mole of salt significantly impacts molecular weight and stoichiometry calculations. |

| Molecular Weight | 733.03 g/mol [4][5] | 592.85 g/mol | All molar calculations must use the correct molecular weight to ensure accurate reagent quantities. |

| Appearance | Colorless to pale yellow crystalline solid[2][3] | White crystalline powder[8] | Visual inspection can give a preliminary indication of the hydration state. |

| CAS Number | 13465-58-2[2][6] | 15123-65-6[16] | Use the correct CAS number for procurement and safety data sheet referencing. |

| Density | ~2.93 g/mL[4][6] | No data available, but expected to be higher. | Affects bulk handling and volumetric measurements. |

| Hygroscopicity | Mildly hygroscopic[2] | Highly hygroscopic[8][9][17] | Critical Difference: Anhydrous form requires storage and handling in an inert, dry atmosphere (glovebox/desiccator).[13] |

| Thermal Stability | Decomposes (loses water) starting >100°C, complete by ~450°C.[6][12] | Stable to higher temperatures before decomposing to oxysulfate/oxide. | The octahydrate cannot be used in high-temperature reactions without undergoing dehydration in-situ. |

| Primary Use Case | Aqueous-phase reactions, general precursor.[4][18] | Anhydrous/aprotic organic synthesis, water-sensitive catalysis.[10][14] | The choice is dictated entirely by the solvent system and sensitivity of the reagents to water. |

Section 4: Analytical Characterization and Quality Control

Verifying the hydration state and purity of your samarium sulfate is a self-validating step that ensures reproducibility.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

This is the definitive method for distinguishing between the two forms.[19][20]

-

TGA: A TGA scan of Sm₂(SO₄)₃·8H₂O will show a distinct mass loss corresponding to the loss of water molecules. The theoretical mass loss is ~19.12%. The analysis confirms the initial hydration state and the temperature required for complete conversion to the anhydrous form.[12] An anhydrous sample should show no significant mass loss in the dehydration region.

-

DSC: The DSC curve will show endothermic peaks corresponding to the energy required to remove the water molecules, providing further insight into the dehydration process.[19]

Karl Fischer Titration

This is a highly accurate and specific method for quantifying trace to significant amounts of water in a sample.[21] It is the gold standard for confirming the water content of the anhydrous salt, ensuring it meets the stringent requirements for water-sensitive applications.

Protocol: Water Content Determination by Karl Fischer Titration

-

Instrument Preparation: Prepare the Karl Fischer titrator with a suitable anhydrous solvent (e.g., methanol).

-

Sample Preparation: In a glovebox or dry bag, accurately weigh a sample of the anhydrous samarium(III) sulfate.

-

Titration: Introduce the sample into the titration vessel. The reagent is added automatically until all water has reacted.

-

Calculation: The instrument calculates the water content based on the amount of reagent consumed. For anhydrous Sm₂(SO₄)₃, this value should be negligibly small.

Section 5: Visualization of Key Processes

The Hydration-Dehydration Equilibrium

The relationship between the two forms is a reversible equilibrium driven by temperature and the presence of water.

Caption: Reversible transition between octahydrate and anhydrous forms.

Decision Workflow for Reagent Selection

This workflow provides a logical pathway for researchers to select the appropriate form of samarium(III) sulfate.

Caption: Decision matrix for selecting the appropriate form of Sm₂(SO₄)₃.

Conclusion

The choice between samarium(III) sulfate octahydrate and its anhydrous counterpart is a fundamental experimental parameter with significant consequences. The octahydrate is a stable, cost-effective, and easy-to-handle reagent ideal for aqueous systems and general precursor applications. Conversely, the anhydrous form is a specialized reagent, indispensable for water-sensitive organic synthesis and catalysis, but demands rigorous handling and storage protocols to maintain its anhydrous state. A thorough understanding of these differences, coupled with appropriate analytical verification, is essential for any researcher leveraging the unique chemical properties of samarium in their work.

References

-

Wikipedia. (n.d.). Samarium. Retrieved from [Link]

-

R Discovery. (2024, March 11). Applications of samarium complexes as cytotoxic, bioimaging and DNA interacting agents: a comprehensive review. Retrieved from [Link]

-

American Elements. (n.d.). Samarium(III) Sulfate, Anhydrous. Retrieved from [Link]

-

American Elements. (n.d.). Samarium(III) Sulfate Octahydrate. Retrieved from [Link]

-

PCIPL. (2024, December 11). Sodium Sulphate Anhydrous Uses in Various Industries. Retrieved from [Link]

-

SciTechDaily. (2024, September 21). New Samarium Catalyst Reduces Costs and Boosts Pharmaceutical Reaction Efficiency. Retrieved from [Link]

-

Harris, J. D., & Rusch, A. W. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 235-238. Retrieved from [Link]

-

TNN. (2024, April 12). How does anhydrous sodium sulfate act as a drying agent. Retrieved from [Link]

-

Glass International. (2025, September 28). Anhydrous Sodium Sulfate in Glass Manufacturing: Comprehensive Technical Guide. Retrieved from [Link]

-

ERIC. (2013, February). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved from [Link]

-

SSERC. (n.d.). Water in a hydrated salt. Retrieved from [Link]

-

Internet Archive Scholar. (n.d.). THE DOUBLE SULFATES OF SAMARIUM WITH SODIUM AND AMMONIUM. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Analytical Procedures Employing Karl Fischer Reagent. VIII. The Determination of Water of Hydration in Salts. Retrieved from [Link]

-

PMC. (n.d.). New Samarium(III), Gadolinium(III), and Dysprosium(III) Complexes of Coumarin-3-Carboxylic Acid as Antiproliferative Agents. Retrieved from [Link]

-

Chemglas. (n.d.). Sodium sulfate. Retrieved from [Link]

-

SpringerLink. (2022, March 30). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. Retrieved from [Link]

-

ResearchGate. (2026, February 22). Guidance on how best to characterize highly hygroscopic hydrated salts using SEM, UV/VIS/NIR and AFM?. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). Retrieved from [Link]

-

IAEA. (2003, May 31). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). Retrieved from [Link]

-

American Elements. (2022, January 15). CAS 15123-65-6. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Samarium Sulfate. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium. Retrieved from [Link]

-

Ereztech. (n.d.). Samarium(III) sulfate octahydrate | O12S3Sm2. Retrieved from [Link]

-

OAE Publishing Inc. (2025, July 9). Samarium redox catalysis. Retrieved from [Link]

-

MDPI. (2022, December 24). Samarium-Mediated Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (2023, May 9). Samarium(III) Triflate in Organic Synthesis: a Mild and Efficient Catalyst. Retrieved from [Link]

-

PMC. (n.d.). Photodriven Sm(III)-to-Sm(II) Reduction for Catalytic Applications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 13465-58-2: Samarium(III) sulfate octahydrate [cymitquimica.com]

- 3. strem.com [strem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Samarium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 6. SAMARIUM SULFATE | 13465-58-2 [chemicalbook.com]

- 7. Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium [organic-chemistry.org]

- 8. Sodium sulfate - Chemglas [chemglas.pl]

- 9. tnnchemical.com [tnnchemical.com]

- 10. americanelements.com [americanelements.com]

- 11. ia800607.us.archive.org [ia800607.us.archive.org]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. researchgate.net [researchgate.net]

- 15. annexechem.com [annexechem.com]

- 16. americanelements.com [americanelements.com]

- 17. Sodium Sulphate Anhydrous Uses in Various Industries | PCIPL [pciplindia.com]

- 18. americanelements.com [americanelements.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. eric.ed.gov [eric.ed.gov]

- 21. electronicsandbooks.com [electronicsandbooks.com]

Solvation Thermodynamics and Anti-Solvent Crystallization of Samarium(III) Sulfate: A Technical Guide

Samarium(III) sulfate ( Sm2(SO4)3 ) is a foundational inorganic precursor utilized in the synthesis of luminescent phosphors, advanced catalysts, and samarium-cobalt (Sm-Co) permanent magnets (1[1]). For researchers and chemical engineers—including drug development professionals accustomed to complex polyionic API purification—mastering the solvation thermodynamics of this compound is critical.

This whitepaper provides an authoritative analysis of Sm2(SO4)3 solubility, focusing on its retrograde aqueous behavior, its manipulation via organic anti-solvents, and field-proven, self-validating protocols for laboratory analysis.

Mechanistic Overview of Aqueous Solvation

In aqueous environments under standard conditions, samarium(III) sulfate crystallizes as a highly stable octahydrate ( Sm2(SO4)3⋅8H2O ) (2[2]). Unlike most simple salts, which exhibit increased solubility with heat, samarium sulfate demonstrates retrograde (inverse) solubility —its solubility strictly decreases as the temperature of the system increases (3[3]).

The Causality of Retrograde Solubility: The dissolution of the highly charged trivalent Sm3+ and divalent SO42− ions requires a massive, highly exothermic hydration energy to stabilize the ions in water. According to Le Chatelier’s principle, introducing thermal energy (heat) to an exothermic equilibrium shifts the reaction toward the reactants—in this case, the solid crystalline phase.

At temperatures exceeding 80°C, the solid phase transitions from the octahydrate to lower hydration states (such as pentahydrate or anhydrous forms) (3[3]). Under extreme hydrothermal conditions, this effect is magnified; solubility plummets from approximately 0.033 molal at 25°C to a mere 8×10−5 molal at 350°C (4[4],5[5]).

Thermodynamic dissolution and retrograde precipitation pathway of Samarium(III) sulfate.

Organic Solvent Interactions & Anti-Solvent Crystallization

Samarium(III) sulfate is virtually insoluble in pure organic solvents such as methanol, acetone, heptane, and dichloromethane (). The lack of ion-dipole interactions in these solvents cannot overcome the massive lattice energy of the Sm2(SO4)3 crystal.

However, this insolubility is a powerful asset in chemical separation. By introducing a water-miscible organic solvent—such as dimethyl ether (DME)—into an aqueous samarium sulfate solution, the bulk dielectric constant of the medium is drastically lowered. This reduction in dielectric constant increases the electrostatic attraction between the solvated Sm3+ and SO42− ions, forcing the selective precipitation of the rare-earth sulfate.

This Solvent-Driven Fractional Crystallization (SDFC) is highly effective for separating samarium from transition metals (like cobalt) in magnet leachates. Because transition metal sulfates exhibit standard (prograde) solubility trends, isothermal shifts combined with anti-solvent addition allow for precise, atom-efficient separation where Sm precipitates and Co remains in solution (6[6]).

Solvent-driven fractional crystallization workflow for separating Sm from Co.

Quantitative Solubility Data Summaries

Table 1: Aqueous Solubility of Sm2(SO4)3 vs. Temperature

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Dominant Solid Phase | Data Source |

| 0 | 3.1 | Sm2(SO4)3⋅8H2O | 7[7] |

| 20 | 2.7 | Sm2(SO4)3⋅8H2O | |

| 25 | ~2.42 (0.033 molal) | Sm2(SO4)3⋅8H2O | 4[4] |

| 80 | < 2.0 | Transition to lower hydrates | 3[3] |

| 350 | ~0.0058 ( 8×10−5 molal) | Lower hydrate / Anhydrous | 5[5] |

Table 2: Qualitative Solubility in Organic Solvents

| Solvent | Solubility | Mechanistic Note | Data Source |

| Acetone | Insoluble | High polarity mismatch; insufficient solvation energy. | |

| Methanol | Insoluble | Unable to disrupt the strong ionic lattice of the sulfate. | |

| Dichloromethane | Insoluble | Non-polar; lacks ion-dipole interaction capabilities. | |

| Dimethyl Ether (aq mix) | Tunable (Anti-solvent) | Lowers bulk dielectric constant, forcing selective precipitation. | 6[6] |

Self-Validating Experimental Protocols

A common pitfall in rare-earth sulfate solubility determination is the failure to maintain strict isothermal conditions during sampling. The following protocols are designed as self-validating systems to ensure absolute thermodynamic accuracy.

Protocol 1: Isothermal Aqueous Solubility Determination

-

Preparation : Add excess high-purity Sm2(SO4)3⋅8H2O (99.99%) to 50 mL of 18.2 MΩ·cm ultrapure water in a jacketed glass reactor.

-

Equilibration : Circulate thermostatic fluid to maintain the target temperature ( ±0.1∘ C). Agitate at 400 RPM for 48 hours to ensure thermodynamic equilibrium.

-

Isothermal Sampling : Extract 5 mL of the suspension using a pre-heated/cooled syringe equipped with a 0.22 µm PTFE filter.

-

Causality Note: Because of retrograde solubility, allowing a heated saturated solution to cool in a room-temperature syringe filter will artificially increase its solubility, dissolving suspended nano-particulates and leading to an overestimation of the saturation limit. The filter must match the reactor temperature.

-

-

Self-Validation Split : Divide the filtrate into two aliquots to cross-verify the data.

-

System Validation : Compare the molar concentrations derived from Aliquot A and B. A variance of <2% validates the equilibrium state. A higher gravimetric yield indicates particulate breakthrough or incomplete dehydration, requiring recalibration of the filtration step.

Protocol 2: Solvent-Driven Fractional Crystallization (SDFC) for Sm-Co Leachates

-

Leachate Preparation : Begin with an aqueous sulfate leachate containing equimolar concentrations of Sm3+ and Co2+ at 25°C.

-

Anti-Solvent Titration : Slowly titrate Dimethyl Ether (DME) into the aqueous leachate under continuous stirring until a specific solvent-to-water mass ratio is achieved. Rapid dumping causes localized supersaturation and amorphous co-precipitation; titration ensures high-purity crystalline growth.

-

Thermal Shift : Adjust the reactor temperature to 31°C.

-

Separation : Centrifuge the suspension at 5000 RPM for 10 minutes. Decant the Co-rich supernatant.

-

Validation : Analyze both the supernatant and the dissolved precipitate via ICP-OES. The process is validated if the Samarium recovery in the precipitate exceeds 60% with <5% Cobalt contamination, confirming the thermodynamic selectivity of the anti-solvent system (6[6]).

References

-

Samarium(III) Sulfate Octahydrate, American Elements. 9

-

CAS 13465-58-2: Samarium(III) sulfate octahydrate, CymitQuimica. 2

-

Samarium(III) sulfate octahydrate, Chem-Impex. 1

-

Solubility and thermodynamic functions for a 3-2 salt, samarium sulfate, in water and sulfuric acid solutions at temperatures to 350°C, OSTI.GOV. 4

-

Solubility of Samarium Sulfate (Marshall & Slusher, 1975), Scribd. 5

-

Solubilities of individual light rare earth sulfates in water and H2SO4 solutions, ResearchGate. 3

-

Samarium (III) Sulfate Octahydrate, ProChem. 8

-

Solubility Table, Sciencemadness. Link

-

Solvent-driven fractional crystallization for atom-efficient separation of metal salts from permanent magnet leachates, PMC. 6

-

Solubility table, Wikipedia.7

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13465-58-2: Samarium(III) sulfate octahydrate [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and thermodynamic functions for a 3-2 salt, samarium sulfate, in water and sulfuric acid solutions at temperatures to 350/sup 0/C. [Comparison with solubility of lanthanum sulfate hydrate] (Journal Article) | OSTI.GOV [osti.gov]

- 5. scribd.com [scribd.com]

- 6. Solvent-driven fractional crystallization for atom-efficient separation of metal salts from permanent magnet leachates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility table - Wikipedia [en.wikipedia.org]

- 8. Samarium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

- 9. americanelements.com [americanelements.com]

Thermal Decomposition Pathway of Samarium(III) Sulfate: A Mechanistic and Kinetic Guide

Executive Summary

Understanding the thermal decomposition pathway of Samarium(III) sulfate ( Sm2(SO4)3 ) is critical for advancing rare-earth materials science, from the synthesis of high-efficiency luminescent phosphors to the hydrometallurgical recycling of permanent magnets. This technical guide provides an in-depth analysis of the thermodynamic stages, intermediate crystallographic phases, and the self-validating experimental protocols required to accurately profile the decomposition of Sm2(SO4)3 .

The Mechanistic Pathway of Thermal Decomposition

The thermal degradation of hydrated Samarium(III) sulfate is not a single-step sublimation or reduction; rather, it is a complex, multi-stage endothermic process characterized by distinct intermediate phases. The bulk decomposition in an atmospheric environment proceeds via the formation of a stable oxysulfate intermediate before ultimately yielding the rare-earth oxide.

The pathway can be delineated into three primary stages:

-

Dehydration (100°C – 300°C): The initial octahydrate precursor ( Sm2(SO4)3⋅8H2O ) loses its coordinated water molecules to form the anhydrous sulfate[1].

-

Desulfation to Oxysulfate (700°C – 900°C): The anhydrous Sm2(SO4)3 lattice becomes thermodynamically unstable, releasing sulfur trioxide ( SO3 ) and sulfur dioxide ( SO2 ) gas. This structural rearrangement yields Samarium oxysulfate ( Sm2O2SO4 ), which crystallizes in a monoclinic symmetry (space group C2/c)[2].

-

Final Decomposition to Oxide (>1210°C): At elevated temperatures, the remaining sulfate groups are cleaved, driving the complete conversion of the oxysulfate into Samarium(III) oxide ( Sm2O3 )[1].

Thermal decomposition pathway of Samarium(III) sulfate from hydrate to oxide.

Thermodynamic and Quantitative Parameters

To engineer materials using Sm2(SO4)3 , researchers must precisely control the temperature gradients to isolate the desired phase. The table below summarizes the quantitative mass loss and evolved gases at each critical thermal junction.

| Phase Transition | Temperature Range (°C) | Molar Mass Shift ( g/mol ) | Evolved Gases | Crystallographic State |

| Hydrate → Anhydrous | 100 – 300 | 733.02 → 588.90 | H2O (vapor) | Amorphous / Disordered |

| Anhydrous → Oxysulfate | 700 – 900 | 588.90 → 428.78 | SO3,SO2,O2 | Monoclinic (C2/c)[2] |

| Oxysulfate → Oxide | 1073 – 1210 | 428.78 → 348.72 | SO3,SO2,O2 | Cubic / Monoclinic |

Environmental Causality in Kinetics

The ambient pressure and atmospheric composition drastically alter these transition temperatures. According to Le Chatelier's principle, the decomposition of solid sulfates into solid oxides and gaseous byproducts is an endothermic process that generates a net increase in gaseous moles. When , the continuous evacuation of evolved SO3 shifts the equilibrium forward, initiating the decomposition to the oxide at significantly lower temperatures than observed at atmospheric pressure.

Self-Validating Experimental Protocol for Thermal Profiling

Relying solely on Thermogravimetric Analysis (TGA) can lead to misinterpretation due to overlapping mass-loss events or the presence of amorphous intermediates. A robust, self-validating protocol requires coupling dynamic thermal profiling with static crystallographic quenching.

Self-validating experimental workflow for characterizing thermal decomposition.

Step-by-Step Methodology

-

Pre-Analytical Sample Preparation:

-

Grind high-purity Sm2(SO4)3⋅8H2O in an agate mortar. Causality: Uniform, fine particle size minimizes intra-particle thermal gradients and prevents diffusion limitations during rapid gas evolution.

-

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA):

-

Load 10–20 mg of the sample into an alumina crucible.

-

Heat from 25°C to 1300°C at a controlled ramp rate of 5–10°C/min under a continuous air purge (50 mL/min). Causality: A slower ramp rate prevents the kinetic overlap of the dehydration and desulfation steps, allowing for the precise identification of the oxysulfate weight-loss plateau[1].

-

-

Bulk Thermal Quenching:

-

In a separate tube furnace, heat larger bulk samples (1–2 g) to the specific plateau temperatures identified via TGA (e.g., 400°C for anhydrous, 850°C for oxysulfate, 1250°C for oxide).

-

Hold isothermally for 2 hours, then rapidly quench to room temperature in a desiccator. Causality: Quenching "freezes" the high-temperature crystallographic phase and prevents moisture reabsorption.

-

-

Structural and Surface Validation:

-

Perform X-ray Diffraction (XRD) on the quenched samples to confirm the bulk phase transition (e.g., verifying the C2/c monoclinic structure of Sm2O2SO4 )[2].

-

Perform X-ray Photoelectron Spectroscopy (XPS) to verify the elemental surface composition. Causality: XPS ensures that the oxidation state of Samarium remains +3 throughout the thermal stress, confirming that no unintended reduction occurred, particularly if the experiment is replicated under vacuum.

-

Applications in Advanced Materials and Magnet Recycling

The differential thermal stability of Samarium(III) sulfate compared to transition metal sulfates is a cornerstone mechanism in modern hydrometallurgy and materials science.

Selective Oxidation for SmCo Magnet Recycling: In the recycling of spent Samarium-Cobalt (SmCo) permanent magnets, the scrap is first converted into a mixed sulfate. By carefully controlling the thermal decomposition at exactly 800°C, engineers exploit a critical thermodynamic divergence: transition metal sulfates (Cobalt and Iron) completely decompose into highly insoluble oxides ( Co3O4 and Fe2O3 ), while the rare-earth Samarium remains stable as a water-soluble sulfate or oxysulfate[1],[3]. This precise thermal targeting allows for the highly efficient separation and recovery of high-purity Samarium via simple water leaching[1].

Luminescent Phosphor Synthesis: In the development of optical materials, the Sm2O2SO4 oxysulfate matrix provides a unique low-phonon-energy environment. Arresting the thermal decomposition precisely at 900°C isolates this phase, which minimizes non-radiative relaxation and significantly enhances the luminescence efficiency of doped rare-earth ions[2].

References

- Poston, James A., et al. "Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III)." Applied Surface Science, 2003.

- Papakci, M., et al.

- MDPI Authors. "Synthesis of Samarium Oxysulfate Sm2O2SO4 in the High-Temperature Oxidation Reaction and Its Structural, Thermal and Luminescent Properties." MDPI, 2020.

Sources

Comprehensive Spectroscopic Analysis of Samarium(III) Sulfate: A Technical Guide for Advanced Research

As a Senior Application Scientist specializing in lanthanide photophysics, I have designed this technical guide to move beyond mere data reporting. To truly leverage Samarium(III) sulfate ( Sm2(SO4)3 ) in advanced applications—ranging from highly efficient orange-red phosphors to radiopharmaceuticals—we must understand the fundamental causality behind its spectroscopic signatures.

This whitepaper deconstructs the optical and vibrational behaviors of Sm2(SO4)3 , providing self-validating experimental workflows engineered for absolute analytical integrity.

Mechanistic Overview of Core Spectroscopic Signatures

The unique optical properties of Sm2(SO4)3 stem from the 4f5 electron configuration of the Sm3+ ion. Because the 4f orbitals are spatially shielded by the filled 5s2 and 5p6 outer shells, the intra-configurational f-f transitions are largely insulated from the surrounding sulfate crystal field. This shielding results in sharp, distinct spectral lines rather than broad bands.

UV-Vis-NIR Absorption (The Excitation Pathway)

Absorption in Sm3+ occurs via transitions from the 6H5/2 ground state to higher energy multiplets. While f-f transitions are parity-forbidden by Laporte rules, they become partially allowed due to the mixing of opposite-parity states induced by the non-centrosymmetric components of the crystal field. The most critical absorption feature for modern optoelectronics is the sharp peak at ~402 nm ( 6H5/2→4F7/2 ), which perfectly aligns with the emission profile of commercial blue-violet laser diodes, ensuring highly efficient optical pumping[1].

Photoluminescence (The Emission Pathway)

Upon excitation to higher energy states (e.g., 4F7/2 ), the Sm3+ ion undergoes rapid, non-radiative multiphonon relaxation down to the 4G5/2 metastable state . From this level, radiative decay occurs to the lower 6HJ multiplets ( J=5/2,7/2,9/2,11/2 ). The dominant radiative pathway is the 4G5/2→6H7/2 transition at ~598 nm , which yields the characteristic, brilliant orange-red luminescence highly sought after in phosphor development[2].

Jablonski diagram illustrating f-f absorption and emission pathways in Sm3+ ions.

Vibrational Spectroscopy (The Sulfate Matrix)

Fourier Transform Infrared (FTIR) spectroscopy is utilized to verify the structural integrity of the sulfate matrix. The free sulfate anion ( SO42− ) possesses Td symmetry, dictating specific IR-active vibrational modes. In the solid state, the triply degenerate asymmetric stretching mode ( v3 ) appears broadly around 1050–1150 cm⁻¹ , while the asymmetric bending mode ( v4 ) is observed near 600–650 cm⁻¹ [3]. In the octahydrate form, broad O-H stretching bands will also dominate the >3000 cm⁻¹ region[4].

Quantitative Spectral Data Summaries

To facilitate rapid reference during spectral deconvolution, the empirical data for Sm2(SO4)3 is summarized below.

Table 1: Principal UV-Vis-NIR Absorption Transitions of Sm3+ [1] | Wavelength (nm) | Transition (from 6H5/2 ) | Spectral Region | Intensity / Analytical Significance | | :--- | :--- | :--- | :--- | | 402 | 4F7/2 | Visible (Violet) | Very Strong / Primary excitation channel | | 471 | 4I11/2 | Visible (Blue) | Weak / Secondary excitation | | 939 | 6F11/2 | Near-Infrared | Moderate / NIR probing | | 1071 | 6F9/2 | Near-Infrared | Moderate / NIR probing |

Table 2: Characteristic Photoluminescence Emission Peaks (Excitation at 402 nm) [1] | Wavelength (nm) | Transition (from 4G5/2 ) | Emitted Color | Relative Intensity | | :--- | :--- | :--- | :--- | | 562 | 6H5/2 | Green-Yellow | Moderate | | 598 | 6H7/2 | Orange-Red | Very Strong (Dominant) | | 645 | 6H9/2 | Red | Moderate | | 708 | 6H11/2 | Deep Red | Weak |

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Solid-State Diffuse Reflectance Spectroscopy (DRS)

Purpose: To accurately map the absorption cross-sections of powdered Sm2(SO4)3 without artifacts from specular reflection.

-

Sample Preparation: Mechanically grind Sm2(SO4)3 powder with analytical-grade Barium Sulfate ( BaSO4 ) in a 1:10 mass ratio.

-

Causality: Diluting the sample in a non-absorbing white standard prevents photometric detector saturation and ensures the scattering coefficient remains constant, allowing for an accurate Kubelka-Munk transformation ( F(R) ).

-

-

Baseline Calibration: Pack a pure BaSO4 pellet into the integrating sphere and record a 100% reflectance baseline.

-

Data Acquisition: Scan the sample from 300 nm to 1200 nm at a scan rate of 60 nm/min.

-

Validation Check (System Integrity): Re-run the pure BaSO4 standard post-measurement. If the baseline deviates by more than ±0.01 absorbance units, the integrating sphere is contaminated, and the data must be discarded.

Protocol B: Time-Resolved Photoluminescence (TRPL) Spectroscopy

Purpose: To isolate the emission profile and determine the excited-state lifetime of the 4G5/2 level.

-

Excitation Source Selection: Utilize a 405 nm picosecond pulsed diode laser .

-

Causality: The 405 nm wavelength perfectly overlaps with the 6H5/2→4F7/2 transition[1]. Using a pulsed source rather than continuous-wave (CW) allows the system to separate instantaneous scattering from the delayed fluorescence of the lanthanide.

-

-

Emission Isolation: Tune the emission monochromator strictly to 598 nm .

-

Causality: This isolates the dominant 4G5/2→6H7/2 transition[2], maximizing the signal-to-noise ratio and preventing detector blinding from the excitation source.

-

-

Data Acquisition: Route the signal to a Photomultiplier Tube (PMT) coupled with a Time-Correlated Single Photon Counting (TCSPC) module. Build a histogram of photon arrival times over 10,000 counts.

-

Validation Check (Phase Purity): Fit the resulting decay curve to a single exponential decay function ( I(t)=I0e−t/τ ). A strict single-exponential fit ( R2>0.99 ) self-validates that the Sm3+ ions are homogeneously distributed in a single crystallographic site without significant defect-mediated quenching.

Experimental workflow for Time-Resolved Photoluminescence (TRPL) of Sm2(SO4)3.

References

-

Samarium(III) sulfate octahydrate - Chem-Impex - 4

-

Influence of Samarium Ions (Sm3+) on the Optical Properties of Lithium Zinc Phosphate Glasses - AIP Publishing - 1

-

Structural systematic design of organic templated samarium sulfates and their luminescence property - RSC Publishing - 2

-

Samarium - Wikipedia -5

-

The luminescence spectra of Sm2O2SO4 (red) and of the reference crystal... - ResearchGate -3

-

Sulfuric acid, samarium(3+) salt (3:2) | O12S3Sm2 - PubChem -6

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Structural systematic design of organic templated samarium sulfates and their luminescence property - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Samarium - Wikipedia [en.wikipedia.org]

- 6. Sulfuric acid, samarium(3+) salt (3:2) | O12S3Sm2 | CID 166884 - PubChem [pubchem.ncbi.nlm.nih.gov]

magnetic properties of Samarium(III) sulfate

An In-depth Technical Guide to the Magnetic Properties of Samarium(III) Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(III) sulfate, Sm₂(SO₄)₃, presents a fascinating case study in the field of magnetism. Unlike many other lanthanide compounds that exhibit straightforward paramagnetic behavior governed by the Curie-Weiss law, samarium(III) ions (Sm³⁺) display a more complex magnetic response. This complexity arises from the uniquely small energy separation between its ground state and first excited electronic states. This guide provides a detailed exploration of the theoretical underpinnings of Sm³⁺ magnetism, outlines rigorous experimental protocols for its characterization using Superconducting Quantum Interference Device (SQUID) magnetometry, and interprets the resulting data. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to accurately measure and understand the magnetic properties of samarium-containing compounds.

Introduction: The Anomaly of the Samarium(III) Ion

The magnetic properties of lanthanide ions are primarily determined by their unpaired 4f electrons. For most lanthanides, the crystal field has a minimal effect on these well-shielded electrons, and their magnetic moments can be effectively predicted using Hund's rules for the ground state (J-state). The magnetic susceptibility of these ions typically follows the Curie-Weiss law, which describes a simple inverse relationship with temperature.

However, the Samarium(III) ion is a notable exception. The Sm³⁺ ion has a ⁴f⁵ electronic configuration, which results in a ⁶H₅/₂ ground state. Crucially, the next energy level, the ⁶H₇/₂ excited state, is thermally accessible even at room temperature. This small energy gap means that the magnetism of Sm³⁺ is not solely dictated by the ground state; the contribution of the thermally populated excited state must be considered. This phenomenon leads to a distinctive temperature-dependent magnetic susceptibility that deviates significantly from simple Curie-Weiss behavior and requires a more sophisticated theoretical treatment known as the Van Vleck formalism.

Theoretical Framework: Beyond the Curie-Weiss Law

To comprehend the magnetic behavior of Samarium(III) sulfate, one must first understand the limitations of simpler models and the necessity of a more complete theory.

The Inadequacy of the Curie-Weiss Model

For a typical paramagnetic material, the magnetic susceptibility (χ) is described by the Curie-Weiss Law:

χ = C / (T - θ)

where C is the Curie constant, T is the temperature, and θ is the Weiss constant representing magnetic interactions. The effective magnetic moment (μ_eff) is temperature-independent. For most lanthanide ions, this model holds true. However, for Sm³⁺, plotting the product of susceptibility and temperature (χT) against temperature does not yield a constant value, indicating this model is insufficient.

The Role of Spin-Orbit Coupling and Van Vleck Paramagnetism

The magnetic behavior of the Sm³⁺ ion is accurately described by Van Vleck's theory of paramagnetism, which accounts for the thermal population of excited states. The energy separation (ΔE) between the ground (J = 5/2) and the first excited (J = 7/2) state is on the order of 1000 cm⁻¹, making the excited state accessible at moderate temperatures.

The Van Vleck equation provides a much more precise calculation for the molar magnetic susceptibility (χ_M) of such systems. This temperature-independent paramagnetism arises from the mixing of the ground state with higher energy states via the applied magnetic field.

The following diagram illustrates the theoretical divergence for Sm³⁺ compared to other lanthanide ions.

Caption: Theoretical models for lanthanide magnetism.

Experimental Characterization: SQUID Magnetometry

The most reliable method for characterizing the magnetic properties of materials like Samarium(III) sulfate is SQUID magnetometry, owing to its exceptional sensitivity.

Principle of Operation

A SQUID magnetometer measures the total magnetic moment of a sample as a function of temperature and applied magnetic field. The sample is moved through a set of superconducting detection coils, which are coupled to a SQUID. The SQUID device itself is a highly sensitive detector of magnetic flux, capable of detecting changes down to the quantum level. By measuring the current induced in the detection coils, the magnetic moment of the sample can be precisely determined.

Experimental Protocol: Step-by-Step Workflow

This protocol outlines the measurement of the DC magnetic susceptibility of a powdered Samarium(III) sulfate sample.

1. Sample Preparation:

- Dry the Samarium(III) sulfate powder thoroughly to remove any adsorbed moisture, which can have its own magnetic signature.

- Weigh approximately 10-20 mg of the dried powder with high precision.

- Pack the powder tightly into a gelatin capsule or a similar sample holder. Ensure the packing is uniform to avoid preferential orientation of crystallites in the magnetic field.

- Secure the capsule inside a plastic straw, which will be mounted onto the magnetometer's sample rod.

2. Instrument Setup:

- Cool the SQUID magnetometer down to liquid helium temperature (below 4.2 K).

- Center the sample within the superconducting detection coils to ensure maximum signal detection.

3. Data Collection:

- Zero-Field-Cooled (ZFC) Measurement:

- Cool the sample from room temperature down to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field (zero field).

- At the lowest temperature, apply a small, constant DC magnetic field (e.g., 1000 Oe).

- Measure the magnetic moment as the temperature is slowly increased (e.g., from 2 K to 300 K).

- Field-Cooled (FC) Measurement:

- From the highest temperature (300 K), apply the same DC magnetic field (1000 Oe).

- Measure the magnetic moment as the sample is cooled down to the lowest temperature (2 K) in the presence of the field.

- For a simple paramagnet like Sm₂(SO₄)₃, the ZFC and FC curves are expected to be identical. Any divergence could indicate more complex magnetic phenomena like spin-glass behavior, which is not expected here but is crucial to verify.

4. Data Analysis:

- Convert the measured magnetic moment (in emu) to molar magnetic susceptibility (χ_M in cm³/mol). This requires correcting for the sample mass, molecular weight, and the applied magnetic field.

- Plot χ_M vs. T and the product χ_M*T vs. T.

The following diagram outlines the experimental workflow.

Caption: SQUID magnetometry experimental workflow.

Data Interpretation and Discussion

The data obtained from SQUID magnetometry of Samarium(III) sulfate reveals its characteristic magnetic signature.

Quantitative Data Summary

The following table presents typical magnetic susceptibility data for Sm³⁺ ions. The molar susceptibility (χ_M) is low at high temperatures, passes through a minimum around room temperature, and then rises as the temperature decreases further.

| Temperature (K) | Molar Susceptibility (χ_M) (x 10⁻³ cm³/mol) | Effective Moment (μ_eff) (μ_B) | χ_M*T (cm³·K/mol) |

| 300 | ~1.10 | ~1.62 | ~0.33 |

| 200 | ~1.25 | ~1.58 | ~0.25 |

| 100 | ~2.10 | ~1.45 | ~0.21 |

| 50 | ~4.50 | ~1.50 | ~0.23 |

| 10 | ~25.0 | ~1.58 | ~0.25 |

| 2 | ~128.0 | ~1.60 | ~0.26 |

Note: These are representative values. Actual experimental values may vary slightly.

Analysis of the χ_M*T Product

A plot of the χ_M*T product versus temperature is particularly insightful. For a simple Curie-Weiss paramagnet, this plot would be a horizontal line. For Samarium(III) sulfate, however, the plot shows a distinctive "U" shape or parabolic curve.

-

At High Temperatures (>300 K): The χ_M*T value increases with temperature. This is because thermal energy populates the higher-energy J=7/2 state, which has a larger magnetic moment, thus increasing the overall magnetic response.

-

Around Room Temperature (~300 K): The χ_M*T product reaches a minimum.

-

At Low Temperatures (<100 K): The χ_M*T value rises again as the temperature decreases. In this regime, the system behaves more like a conventional paramagnet, where only the J=5/2 ground state is significantly populated, and its magnetic susceptibility follows a 1/T dependence.

This behavior is a direct experimental confirmation of the Van Vleck model of paramagnetism, showcasing the critical role of thermally accessible excited states in the magnetism of the Sm³⁺ ion.

Applications and Implications

A thorough understanding of the magnetic properties of samarium compounds is crucial for several advanced applications:

-

Materials Science: Samarium is a key component in high-strength samarium-cobalt (SmCo) permanent magnets, which are vital in high-temperature applications where neodymium magnets would fail.

-

Nuclear Technology: Samarium is used as a neutron absorber in the control rods of nuclear reactors.

-

Drug Development & MRI: While gadolinium is the most common lanthanide in MRI contrast agents, research into other lanthanides continues. The unique magnetic response of samarium could potentially be exploited for novel diagnostic tools or theranostic agents. Accurate characterization is the first step toward such innovations.

Conclusion

Samarium(III) sulfate serves as a textbook example of the failure of simple magnetic models for certain lanthanide ions. Its magnetic behavior is a sophisticated interplay between its ground and low-lying excited electronic states, a phenomenon elegantly described by Van Vleck's theory of paramagnetism. The pronounced temperature dependence of its effective magnetic moment, characterized by a minimum around room temperature, is its defining feature. Accurate and reliable characterization, primarily through SQUID magnetometry, is essential for both fundamental understanding and the development of advanced technologies that leverage the unique magnetic properties of samarium.

A Comprehensive Technical Guide to the Chemical Identifiers of Samarium(III) Sulfate

For researchers, scientists, and professionals in drug development, the precise identification of chemical substances is paramount. An unambiguous understanding of a compound's identity ensures reproducibility in experiments, accuracy in data interpretation, and compliance with regulatory standards. This guide provides an in-depth exploration of the chemical identifiers for Samarium(III) sulfate, a compound of growing interest in catalysis, materials science, and medicine. We will delve into the nuances of its different forms, the significance of various identifiers, and the practical implications for laboratory work.

Introduction to Samarium(III) Sulfate: A Versatile Lanthanide Compound

Samarium(III) sulfate is an inorganic compound, a salt of the rare earth metal samarium and sulfuric acid. It is a source of samarium ions and is utilized in a variety of applications. The hydrated form, Samarium(III) sulfate octahydrate, is noted for its high solubility in water, which makes it a valuable precursor in chemical synthesis.[1] Its applications are diverse, ranging from the production of samarium-based catalysts and luminescent materials to its use in the medical field as a precursor for the radioisotope samarium-153, which is employed in cancer therapy.[1][2] The anhydrous form also sees use in applications where the presence of water would be detrimental, such as in certain high-temperature syntheses and in the creation of specialized glass and ceramics.[2][3]

Navigating the Chemical Identity: Anhydrous vs. Octahydrate Forms

A critical aspect of understanding Samarium(III) sulfate is recognizing its existence in two primary forms: the anhydrous salt (Sm₂(SO₄)₃) and the octahydrate (Sm₂(SO₄)₃·8H₂O). The key distinction lies in the presence of water of crystallization in the latter.[4] This difference in hydration state leads to distinct chemical and physical properties, and consequently, they are assigned different Chemical Abstracts Service (CAS) numbers for unambiguous identification.[5]

The presence of water molecules in the crystal lattice of the octahydrate form can influence its solubility, stability, and reactivity compared to the anhydrous form.[1] For instance, the hydrated form's ready solubility in aqueous solutions makes it an excellent choice for solution-based chemistry.[1] Conversely, the anhydrous form is preferred in non-aqueous reactions or when precise control over water content is crucial. The hygroscopic nature of the anhydrous form, its tendency to absorb moisture from the atmosphere, necessitates careful handling and storage to prevent unintended hydration.[6]

Core Chemical Identifiers: A Tabulated Summary

For clarity and ease of reference, the key chemical identifiers for both the anhydrous and octahydrate forms of Samarium(III) sulfate are summarized in the table below.

| Identifier | Samarium(III) Sulfate (Anhydrous) | Samarium(III) Sulfate Octahydrate | Significance in Research & Development |

| CAS Number | 15123-65-6, 13692-98-3[3] | 13465-58-2[7] | A unique numerical identifier assigned by the Chemical Abstracts Service, crucial for database searches and regulatory compliance. The distinct numbers for the anhydrous and hydrated forms prevent ambiguity in procurement and experimental records. |

| IUPAC Name | disamarium(3+) trisulfate[3] | disamarium(3+) trisulfate octahydrate | The systematic name following the rules of the International Union of Pure and Applied Chemistry, providing an unambiguous chemical description. |

| Chemical Formula | Sm₂(SO₄)₃[3] | Sm₂(SO₄)₃·8H₂O[7] | Represents the elemental composition of the molecule. The inclusion of "·8H₂O" is critical for distinguishing the hydrated form and calculating the correct molecular weight for stoichiometric measurements. |

| Molecular Weight | 588.91 g/mol [3] | 733.03 g/mol [7] | Essential for accurate molar calculations in solution preparation and reaction stoichiometry. The significant difference in molecular weight between the two forms underscores the importance of using the correct identifier. |

| PubChem CID | 166884 | 71311263 | A unique identifier from the PubChem database, a key resource for chemical information, linking to a wealth of data on properties, safety, and biological activities. |

| EC Number | 237-211-4[3] | 237-211-4 | The European Community number, used for regulatory purposes within the European Union. In this case, both forms share the same EC number. |

| InChI | InChI=1S/3H2O4S.2Sm/c31-5(2,3)4;;/h3(H2,1,2,3,4);;/q;;;2*+3/p-6 | InChI=1S/3H2O4S.8H2O.2Sm/c31-5(2,3)4;;;;;;;;;;/h3(H2,1,2,3,4);81H2;;/q;;;;;;;;;;;2+3/p-6 | The IUPAC International Chemical Identifier, a textual representation of the molecular structure that is machine-readable and allows for precise database searching. |

| InChIKey | LVSITDBROURTQX-UHFFFAOYSA-H | SICAFVHZPBSARB-UHFFFAOYSA-H | A hashed version of the InChI, providing a compact and unique identifier for database indexing and searching. |

| SMILES | [O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | The Simplified Molecular-Input Line-Entry System, a line notation for describing the structure of chemical species using short ASCII strings. |

Visualizing the Interconnectivity of Chemical Identifiers

To illustrate the relationship between the different forms of Samarium(III) sulfate and their primary identifiers, the following diagram is provided.

Caption: Relationship between anhydrous and octahydrate forms of Samarium(III) sulfate and their key identifiers.

Experimental Protocols and Causality: Choosing the Right Form

The decision to use either the anhydrous or octahydrate form of Samarium(III) sulfate is dictated by the specific requirements of the experimental protocol. Here, we explore the causality behind these choices.

Protocol: Synthesis of a Samarium-based Catalyst in an Aqueous Medium

Objective: To prepare a samarium-doped catalyst for an organic reaction in an aqueous solvent.

Methodology:

-

Reagent Selection: Samarium(III) sulfate octahydrate (CAS: 13465-58-2) is the reagent of choice.

-

Causality: The octahydrate form is readily soluble in water, ensuring a homogeneous distribution of samarium ions in the reaction mixture. Using the anhydrous form would first require a dissolution step, which might be slower and could introduce variability if the hydration state is not carefully controlled.

-

-

Solution Preparation: A precise amount of Samarium(III) sulfate octahydrate, calculated based on its molecular weight of 733.03 g/mol , is dissolved in deionized water to achieve the desired molar concentration.

-

Causality: Accurate weighing and the use of the correct molecular weight are critical for achieving the target catalyst loading. Using the molecular weight of the anhydrous form would result in a significantly lower actual concentration of samarium ions.

-

-

Catalyst Formation: The samarium sulfate solution is then added to a suspension of the catalyst support material (e.g., TiO₂) under controlled pH and temperature to facilitate the deposition of samarium species onto the support.

-

Washing and Drying: The resulting catalyst is washed to remove residual sulfate ions and then dried under specified conditions.

Protocol: Fabrication of a Samarium-containing Fluoride Glass

Objective: To synthesize a specialty glass with specific optical properties by incorporating samarium ions.

Methodology:

-

Reagent Selection: Anhydrous Samarium(III) sulfate (CAS: 15123-65-6) is the required starting material.

-

Causality: The presence of water in the glass melt can lead to the formation of hydroxyl groups, which can quench the luminescence of the samarium ions and are detrimental to the desired optical properties of the fluoride glass. Therefore, an anhydrous precursor is essential.

-

-

Handling and Storage: The anhydrous Samarium(III) sulfate is handled in a glove box or a dry atmosphere to prevent moisture absorption.

-

Causality: The hygroscopic nature of the anhydrous salt means it will readily absorb water from the air. Failure to handle it in a dry environment would lead to the in-situ formation of the hydrated form, compromising the integrity of the synthesis.

-

-

Melt Synthesis: The anhydrous samarium sulfate is mixed with other anhydrous fluoride components and melted at high temperatures in a controlled inert atmosphere.

-

Cooling and Annealing: The molten glass is then cooled and annealed under a specific temperature profile to form the final glass product.

Conclusion: The Imperative of Precise Chemical Identification

In the fields of research, drug development, and materials science, the seemingly subtle difference between an anhydrous compound and its hydrated form can have profound implications for experimental outcomes. The case of Samarium(III) sulfate clearly illustrates this point. A thorough understanding and correct application of its various chemical identifiers are not mere academic exercises but are fundamental to ensuring the validity, reproducibility, and success of scientific endeavors. By carefully selecting the appropriate form of Samarium(III) sulfate based on the experimental requirements and by diligently using the correct identifiers in documentation and procurement, researchers can build a solid foundation of scientific integrity in their work.

References

-

American Elements. Samarium(III) Sulfate, Anhydrous. [Link]

-

PubChem. Samarium(III) sulfate. [Link]

-

Oreate AI Blog. Hydrate vs. Anhydrous: Understanding the Differences and Implications. [Link]

-

ResearchGate. Plasticity enhancement in pharmaceutical drugs by water of crystallization: unusual slip planes. [Link]

-

Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. [Link]

-

PCC Group Product Portal. Hydrates. [Link]

-

Reddit. How to confirm if a reagent is anhydrous or a hydrate? How to make anhydrous hydroxides?. [Link]

-

Weifang Bell Chemical Co., Ltd. What Are The Differences Between Dihydrate And Anhydrous Calcium Chloride?. [Link]

Sources

- 1. Hydrate vs. Anhydrous: Understanding the Differences and Implications - Oreate AI Blog [oreateai.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. differencebetween.com [differencebetween.com]

- 5. reddit.com [reddit.com]

- 6. camachem.com [camachem.com]

- 7. researchgate.net [researchgate.net]

discovery and history of Samarium(III) sulfate

An In-Depth Technical Guide to the Discovery and History of Samarium(III) Sulfate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of samarium(III) sulfate, beginning with the foundational discovery of its constituent element, samarium. We will trace the historical context of its identification, delve into the physicochemical properties of the sulfate salt, outline a standard laboratory synthesis protocol, and discuss its modern applications relevant to scientific research and development.

Part 1: The Historical Unraveling of a New Element

The story of samarium(III) sulfate begins with the discovery of samarium (Sm), a rare earth element whose identification was a multi-stage process involving several notable chemists of the 19th century. The challenge lay in separating it from a complex mixture of other similar elements, a common difficulty in the history of lanthanide chemistry.

Initial Spectroscopic Observations

The first hint of samarium's existence came in 1853. The Swiss chemist Jean Charles Galissard de Marignac, while examining a material known as "didymia," observed sharp, distinct absorption lines using spectroscopy that did not correspond to any known element at the time.[1][2][3][4] Didymia was once believed to be an element itself but was later found to be a mixture of several rare earth elements. Marignac's spectroscopic observation was the first clue that another, undiscovered element was present within this mixture.

Isolation and Naming by Lecoq de Boisbaudran

The definitive discovery and isolation of samarium are credited to the French chemist Paul-Émile Lecoq de Boisbaudran in 1879.[1][5][6][7] A pioneer in the field of spectroscopy, Boisbaudran was investigating the mineral samarskite.[5][6] He extracted what was then known as "didymium" from the mineral and, through a process of fractional precipitation with ammonium hydroxide, observed that the precipitate formed in two distinct stages.[6] By focusing on the first precipitate and analyzing its spectrum, he identified new spectral lines, confirming the presence of a new element.[6][8]

He named the new element "samarium" after the mineral samarskite from which it was isolated.[5][6][7] This was a notable moment in chemical history, as the mineral itself had been named in 1847 after a Russian mining official, Colonel Vassili Samarsky-Bykhovets.[5][6][7] This makes samarium the first chemical element to be named, albeit indirectly, after a person.[6][7]

Further Refinement and the Discovery of Europium

The story did not end with Boisbaudran's discovery. The "samarium" he had isolated was, in fact, still a mixture. In the following years, chemists suspected that other elements might be present within the purified samarium samples.[9] It was another French chemist, Eugène-Anatole Demarçay, who, through meticulous fractional crystallization techniques, successfully separated another new element from Boisbaudran's samarium in 1901.[9][10][11][12][13] Demarçay named this new element "europium," while the original name was retained for samarium.[9][11] This work highlighted the incredible chemical similarity of the lanthanides and the advanced separation techniques required to isolate them.

Part 2: Samarium(III) Sulfate: Synthesis and Properties

Following the isolation of samarium oxide (Sm₂O₃), the synthesis of its simple salts, such as samarium(III) sulfate, became a straightforward chemical endeavor. The sulfate is a key precursor compound, serving as a water-soluble source of Sm³⁺ ions for numerous applications.

Physicochemical Properties

Samarium(III) sulfate is most commonly available in its octahydrate form, Sm₂(SO₄)₃·8H₂O. It appears as a light yellow or colorless crystalline powder.[14][15][16] It is moderately soluble in water and acids.[17][18]

| Property | Value |

| Molecular Formula | Sm₂(SO₄)₃·8H₂O[14] |

| Molecular Weight | 733.03 g/mol [14][19] |

| Appearance | Light yellow crystalline powder[14][16] |

| Density | 2.93 g/cm³[14][19] |

| Anhydrous Formula | Sm₂(SO₄)₃ |

| Anhydrous Mol. Weight | 588.9 g/mol [20] |

| CAS Number | 13465-58-2 (Octahydrate)[14][19] |